molecular formula C23H25N3O3 B10983295 1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B10983295
M. Wt: 391.5 g/mol
InChI Key: HEKJFJJVTYHCLN-UHFFFAOYSA-N
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Description

“Compound X” , belongs to the indole class of organic compounds. The indole scaffold is a benzopyrrole structure containing 10 π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
  • Temperature: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production::
  • Compound X is produced on a larger scale using optimized conditions in chemical manufacturing facilities.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reduction with sodium borohydride (NaBH₄) converts the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.

    Major Products: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated for its antiviral, anti-inflammatory, anticancer, and antidiabetic properties.

    Chemistry: Used as a building block for designing novel compounds.

    Industry: Employed in drug discovery and development.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X shares structural features with other indole derivatives, such as tryptophan and serotonin.
  • Its uniqueness lies in the combination of the piperazine moiety and the 4-methoxyphenyl group.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C23H25N3O3/c1-29-18-9-6-17(7-10-18)8-11-22(27)25-12-14-26(15-13-25)23(28)20-16-24-21-5-3-2-4-19(20)21/h2-7,9-10,16,24H,8,11-15H2,1H3

InChI Key

HEKJFJJVTYHCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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